molecular formula C7H13NO2 B15051374 (1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine

(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine

Cat. No.: B15051374
M. Wt: 143.18 g/mol
InChI Key: YNSUHBZTLKBODB-BJMRUTCWSA-N
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Description

(E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group and an ethylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine typically involves the reaction of a suitable aldehyde or ketone with hydroxylamine. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the formation of the oxime intermediate, which is then converted to the desired hydroxylamine compound through further reaction steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include amines, nitroso compounds, and substituted hydroxylamines, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of (E)-N-{2-[(2S)-pent-4-en-2-yloxy]ethylidene}hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(NZ)-N-[2-[(2S)-pent-4-en-2-yl]oxyethylidene]hydroxylamine

InChI

InChI=1S/C7H13NO2/c1-3-4-7(2)10-6-5-8-9/h3,5,7,9H,1,4,6H2,2H3/b8-5-/t7-/m0/s1

InChI Key

YNSUHBZTLKBODB-BJMRUTCWSA-N

Isomeric SMILES

C[C@@H](CC=C)OC/C=N\O

Canonical SMILES

CC(CC=C)OCC=NO

Origin of Product

United States

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